REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([O:19][C:20]([N:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[S:23]Cl)=[O:21])[CH3:18].N1C=CC=CC=1>C(Cl)(Cl)Cl>[CH2:17]([O:19][C:20]([N:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[S:23][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:21])[CH3:18]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Name
|
N-ethoxycarbonyl-N-ethoxycarbonylmethylaminosulfenyl chloride
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N(SCl)CC(=O)OCC
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 24 hours at 20° to 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed successively with water, diluted hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an oily product which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |